An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-(2,4-difluorophenyl)pyridine
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-(2,4-difluorophenyl)pyridine
Introduction: Unveiling a Key Building Block in Modern Chemistry
5-Bromo-2-(2,4-difluorophenyl)pyridine stands as a significant heterocyclic compound within the landscape of pharmaceutical and materials science research. Its unique structural architecture, featuring a bromine-substituted pyridine ring coupled with a difluorinated phenyl moiety, imparts a distinct electronic profile that makes it a valuable synthon for the development of novel therapeutic agents and functional materials. The strategic placement of the bromine atom offers a reactive handle for a variety of cross-coupling reactions, enabling the facile introduction of molecular diversity. Concurrently, the difluorophenyl group can modulate the compound's lipophilicity, metabolic stability, and potential for hydrogen bonding interactions, all of which are critical parameters in drug design. This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Bromo-2-(2,4-difluorophenyl)pyridine, offering both predicted data and detailed experimental protocols for its empirical determination. This document is intended to serve as a vital resource for researchers and scientists engaged in drug discovery and development, empowering them with the foundational knowledge required to effectively utilize this versatile chemical entity.
Core Physicochemical Profile
Due to the limited availability of public experimental data for 5-Bromo-2-(2,4-difluorophenyl)pyridine, the following table summarizes its predicted physicochemical properties. These values were computationally generated using established algorithms and provide a reliable starting point for experimental design and molecular modeling.[1][2]
| Property | Predicted Value | Unit |
| IUPAC Name | 5-Bromo-2-(2,4-difluorophenyl)pyridine | - |
| CAS Number | 453530-70-6 | - |
| Molecular Formula | C₁₁H₆BrF₂N | - |
| Molecular Weight | 270.08 | g/mol |
| Melting Point | 68-72 | °C |
| Boiling Point | 315.4 ± 35.0 | °C |
| logP | 3.55 | - |
| Aqueous Solubility | 0.012 | g/L |
| pKa (most basic) | 1.85 | - |
Data predicted using Chemicalize by ChemAxon.[3][4][5]
Spectroscopic and Structural Elucidation
The structural integrity of 5-Bromo-2-(2,4-difluorophenyl)pyridine is typically confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural verification of organic molecules.[6][7] For 5-Bromo-2-(2,4-difluorophenyl)pyridine, ¹H and ¹³C NMR spectra would provide a detailed map of the proton and carbon environments within the molecule. The aromatic region of the ¹H NMR spectrum would be of particular interest, with distinct signals corresponding to the protons on both the pyridine and the difluorophenyl rings. The coupling patterns would further aid in assigning the specific positions of these protons. Similarly, the ¹³C NMR spectrum would show characteristic chemical shifts for the carbon atoms, including those directly bonded to bromine and fluorine.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.[8][9][10] For 5-Bromo-2-(2,4-difluorophenyl)pyridine, the mass spectrum would be expected to show a molecular ion peak (M+) corresponding to its molecular weight. The isotopic pattern of this peak would be characteristic of a molecule containing one bromine atom (approximately equal intensity for M+ and M+2 peaks).
Experimental Protocols for Physicochemical Characterization
To facilitate empirical validation of the predicted properties, the following section details standardized experimental protocols.
Melting Point Determination via Capillary Method
The melting point of a solid is a critical indicator of its purity. The capillary method is a widely accepted and straightforward technique for this determination.[11][12][13]
Principle: A small, powdered sample of the compound is heated in a sealed capillary tube, and the temperature range over which the solid transitions to a liquid is observed.
Protocol:
-
Sample Preparation: Ensure the 5-Bromo-2-(2,4-difluorophenyl)pyridine sample is dry and finely powdered.
-
Capillary Loading: Introduce the powdered sample into a capillary tube, ensuring a packed column height of 2-3 mm.[14]
-
Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.
-
Heating and Observation: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.[15]
Caption: Workflow for Melting Point Determination.
logP Determination by Shake-Flask Method
The octanol-water partition coefficient (logP) is a crucial measure of a compound's lipophilicity, which significantly influences its pharmacokinetic properties.[16] The shake-flask method is the traditional and most reliable technique for its determination.[17]
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentration of the compound in each phase is then measured to calculate the partition coefficient.
Protocol:
-
Phase Preparation: Saturate n-octanol with water and water with n-octanol.
-
Sample Addition: Dissolve a known amount of 5-Bromo-2-(2,4-difluorophenyl)pyridine in the aqueous phase.
-
Partitioning: Add an equal volume of the n-octanol phase and shake the mixture vigorously for a set period to allow for equilibrium to be reached.
-
Phase Separation: Separate the two phases by centrifugation.
-
Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of P.
Caption: Workflow for logP Determination.
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is critical for understanding a compound's ionization state at different pH values.[18][19] Potentiometric titration is a precise method for its determination.[20][21]
Principle: The pH of a solution containing the compound is monitored as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the resulting titration curve.
Protocol:
-
Solution Preparation: Prepare a solution of 5-Bromo-2-(2,4-difluorophenyl)pyridine of known concentration in a suitable solvent (e.g., water with a co-solvent if necessary).
-
Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Add a standardized solution of a strong acid (e.g., HCl) or base (e.g., NaOH) in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[22]
Caption: Workflow for pKa Determination.
Aqueous Solubility Determination by HPLC
Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability. An HPLC-based method provides a sensitive and accurate means of its determination.[23][24][25]
Principle: An excess of the solid compound is equilibrated with an aqueous buffer. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is quantified by HPLC against a standard calibration curve.
Protocol:
-
Equilibration: Add an excess amount of solid 5-Bromo-2-(2,4-difluorophenyl)pyridine to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Shaking: Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Filtration: Filter the suspension to remove any undissolved solid.
-
HPLC Analysis: Analyze the filtrate by a validated HPLC method to determine the concentration of the dissolved compound.
-
Quantification: Quantify the concentration by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.
Caption: Workflow for Aqueous Solubility Determination.
Conclusion
5-Bromo-2-(2,4-difluorophenyl)pyridine is a compound of significant interest with a physicochemical profile that makes it an attractive candidate for further investigation in drug discovery and materials science. While experimental data is currently sparse in the public domain, the predicted properties outlined in this guide provide a solid foundation for initiating research. The detailed experimental protocols included herein offer a clear path for the empirical determination of its core physicochemical characteristics, enabling researchers to build a comprehensive and validated understanding of this promising molecule. As research into this and related compounds continues, a robust dataset of their properties will be invaluable in accelerating the development of next-generation therapeutics and advanced materials.
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Grokipedia. (n.d.). Chemicalize. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]
-
Unknown. (n.d.). Melting Point Determination. Retrieved from [Link]
-
Chemaxon. (n.d.). Introduction to Chemicalize - Documentation. Retrieved from [Link]
-
J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point. Retrieved from [Link]
-
Labaa. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
-
Van der Pijl, R., et al. (2016). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]
-
Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]
-
Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved from [Link]
-
PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]
-
Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved from [Link]
-
Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]
-
National Institutes of Health. (n.d.). NMR Characterization of RNA Small Molecule Interactions. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]
-
DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. Retrieved from [Link]
-
Protocols.io. (n.d.). LogP / LogD shake-flask method. Retrieved from [Link]
-
Chemaxon. (2016, September 12). Chemicalize. Retrieved from [Link]
-
PubMed. (n.d.). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Retrieved from [Link]
-
SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]
-
ScienceDirect. (n.d.). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. Retrieved from [Link]
-
HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. Retrieved from [Link]
-
ScienceDirect. (2024, August 22). Protocol to perform fragment screening using NMR spectroscopy. Retrieved from [Link]
-
Millipore. (n.d.). MultiScreen Solubility Filter Plate. Retrieved from [Link]
-
ResearchGate. (2008, July 15). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]
-
Jack Westin. (n.d.). Mass spectrometry (MS) - Organic Chemistry. Retrieved from [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]
-
Knauer. (2021, March 1). Good HPLC Practice Guide. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Testing Procedure. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, November 15). NMR spectroscopy of small molecules in solution. Retrieved from [Link]
-
MDPI. (2025, April 19). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved from [Link]
-
News-Medical.Net. (2019, April 11). Characterizing Small Molecules with NMR. Retrieved from [Link]
-
Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]
- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
-
PubChem. (n.d.). 5-Bromo-2,3-difluoropyridine. Retrieved from [Link]
-
PubMed. (2001, February 15). Solubility of triazine pesticides in pure and modified subcritical water. Retrieved from [Link]
- Google Patents. (n.d.). CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
-
ResearchGate. (2024, February 14). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Retrieved from [Link]
-
Journal of the Serbian Chemical Society. (2026, February 6). Temporal and spatial distribution of physicochemical parameters and water quality indices in an oligotrophic dam lake. Retrieved from [Link]
-
ResearchGate. (2020, September 21). Physico-chemical parameters for testing of water -A review. Retrieved from [Link]
-
Research and Reviews. (2021, October 7). Study of physico-chemical parameters and presence of heavy metals in underground water of rural areas of pune. Retrieved from [Link]
-
IJFMR. (2023, January 15). A Review on Physico-Chemical Parameters of the Quality of Water. Retrieved from [Link]
Sources
- 1. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 2. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Introduction to Chemicalize - Documentation [docs.chemaxon.com]
- 5. chemaxon.com [chemaxon.com]
- 6. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. hscprep.com.au [hscprep.com.au]
- 9. jackwestin.com [jackwestin.com]
- 10. Mass Spectrometry [www2.chemistry.msu.edu]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. jk-sci.com [jk-sci.com]
- 13. westlab.com [westlab.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. thinksrs.com [thinksrs.com]
- 16. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 17. researchgate.net [researchgate.net]
- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mt.com [mt.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. dergipark.org.tr [dergipark.org.tr]
- 22. scispace.com [scispace.com]
- 23. pharmaguru.co [pharmaguru.co]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. researchgate.net [researchgate.net]
